N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a fluorinated indole derivative featuring a unique structural framework. The compound combines a 5-fluoroindole moiety linked via an ethyl group to an acetamide, which is further substituted with a tetrahydrocinnolinone ring. The fluorine atom at the 5-position of the indole core likely enhances metabolic stability and binding affinity to biological targets, a feature observed in related fluorinated indoles (e.g., 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine) .
Properties
Molecular Formula |
C20H21FN4O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H21FN4O2/c21-15-5-6-18-16(10-15)14(11-23-18)7-8-22-19(26)12-25-20(27)9-13-3-1-2-4-17(13)24-25/h5-6,9-11,23H,1-4,7-8,12H2,(H,22,26) |
InChI Key |
TWYGDPUHNMXZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The cinnoline moiety can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or cinnoline rings.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cinnoline ring may also contribute to its biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Indole Derivatives
Fluorine substitution on the indole ring is a common strategy to modulate pharmacokinetic properties. Key analogs include:
Chloro- and Nitroindole Acetamides
Halogenation at the indole 5-position significantly alters electronic properties:
The nitro group in introduces strong electron-withdrawing effects, which may enhance reactivity in biological systems but reduce metabolic stability compared to fluorine. The target compound’s fluoro substituent balances electronegativity with improved bioavailability.
Heterocyclic Moieties in Acetamide Derivatives
The tetrahydrocinnolinone group is compared to other heterocycles:
The oxadiazole-sulfanyl derivatives exhibit antimicrobial activity, while trifluoroacetylated indoles show potent antimalarial effects. The tetrahydrocinnolinone’s saturated structure may reduce off-target interactions compared to planar aromatic systems.
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN4O2 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1324087-07-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Structural Characteristics
The compound features a complex structure that includes an indole moiety and a tetrahydrocinnoline derivative, which may contribute to its unique biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those from breast and lung cancers.
The compound is believed to exert its anticancer effects through multiple mechanisms:
- Inhibition of Protein Kinases : It targets specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, thereby reducing tumor growth.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective effects, this compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of established chemotherapeutic agents, suggesting a promising therapeutic index.
Study 2: Neuroprotection in Animal Models
In vivo experiments using rodent models of Alzheimer’s disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque deposition. These findings indicate its potential for therapeutic use in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
